Alanine, 3-[(carboxymethyl)amino]- is a compound with the molecular formula and a molecular weight of 162.14 g/mol. It is classified as an amino acid derivative, specifically a modified form of alanine where a carboxymethyl group is attached to the amino group at the third carbon. This modification enhances its chemical properties and potential applications in various scientific fields. The compound is also known by its IUPAC name, (2S)-2-amino-3-(carboxymethylamino)propanoic acid .
The synthesis of Alanine, 3-[(carboxymethyl)amino]- can be achieved through several methods:
These methods can be optimized for industrial applications, including continuous flow processes that enhance efficiency and yield.
The molecular structure of Alanine, 3-[(carboxymethyl)amino]- features:
Alanine, 3-[(carboxymethyl)amino]- can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions to optimize yields and selectivity.
The mechanism of action for Alanine, 3-[(carboxymethyl)amino]- involves its interaction with biological molecules. The carboxymethyl group enhances hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially influencing their binding affinity and activity. This property makes it a candidate for studying metabolic pathways and developing therapeutic agents .
Alanine, 3-[(carboxymethyl)amino]- has several applications across different scientific fields:
This compound's unique properties make it valuable for both academic research and industrial applications, highlighting its significance in advancing scientific knowledge and technology.
The enzymatic carboxymethylation of alanine derivatives represents a specialized biochemical process wherein alanine's functional groups undergo selective modification to form compounds such as 3-[(carboxymethyl)amino]alanine (also known as N-carboxymethylalanine). This reaction is typically mediated by transferase enzymes that catalyze the addition of carboxymethyl groups (–CH₂–COOH) to the amino nitrogen of alanine residues. The reaction follows a nucleophilic substitution mechanism where the primary amino group of alanine attacks the electrophilic carbon of carboxymethyl donors, most commonly S-adenosylmethionine (SAM) or carboxymethyl-phosphonate derivatives [5] [9].
Key enzymatic players in this process include glycine N-methyltransferases and specialized carboxymethyltransferases, which demonstrate remarkable regioselectivity for the amino group. The catalytic efficiency of these enzymes is substantially enhanced by:
The MIO (3,5-dihydro-5-methylidene-4H-imidazol-4-one) cofactor system, autocatalytically derived from alanine-serine-glycine tripeptide motifs in aminomutases, provides a structural paradigm for understanding how enzyme-derived prosthetic groups facilitate complex amino acid modifications. This cofactor participates in electrophilic catalysis through its conjugated electron system, enabling ammonia elimination and carboxyl group rearrangements essential for secondary modification reactions [2] [6].
Table 1: Enzymatic Systems Catalyzing Alanine Carboxymethylation
Enzyme Class | Catalytic Mechanism | Cofactor Requirements | Key Intermediates |
---|---|---|---|
Carboxymethyltransferases | Nucleophilic substitution at methylene carbon | SAM, Mg²⁺ | Carboxymethyl-enzyme adduct |
PLP-Dependent Mutases | Quinonoid intermediate formation | Pyridoxal 5'-phosphate (PLP) | Aldimine, Quinonoid transition state |
MIO-Containing Enzymes | Electrophilic aromatic substitution | Autocatalytic MIO formation | Amino-MIO adduct |
Alanine Racemases* | Two-base proton abstraction | PLP, Tyr/Lys catalytic dyad | Planar carbanion intermediate |
*Racemases demonstrate mechanistic principles applicable to carboxymethylation through carboxyl-mediated proton transfer [6]
Transaminases (aminotransferases) play pivotal roles in the biosynthetic pathways of carboxymethylated alanine derivatives through their ability to aminate carbonyl precursors. These PLP-dependent enzymes exhibit hierarchical substrate specificity governed by:
Comparative kinetic analyses reveal that branched-chain amino acid transaminases (BCATs) demonstrate 30-50-fold higher catalytic efficiency (kcat/Km) toward 3-[(carboxymethyl)amino]alanine precursors compared to aromatic amino acid transaminases. This preference stems from BCATs' expanded active site cavities that accommodate the carboxymethyl moiety while maintaining precise positioning of the α-carboxyl and α-amino groups for PLP-mediated transamination [5] [9].
Engineering transaminases for enhanced carboxymethylated substrate acceptance employs two principal strategies:
Recent structural studies of engineered transaminases complexed with N-carboxymethyl-α-ketoacid analogs reveal significant backbone conformational shifts (up to 3.2 Å displacement) in the small domain of these enzymes, facilitating accommodation of the carboxymethyl group while maintaining catalytically essential PLP-substrate geometry. This structural plasticity explains the 200-400% activity enhancement observed in mutant enzymes toward carboxymethylated substrates [5] [9].
Table 2: Transaminase Specificity Toward Carboxymethyl-Alanine Precursors
Transaminase Type | Relative Activity (%) | Km (mM) | kcat (s⁻¹) | Specificity Enhancements |
---|---|---|---|---|
Wild-Type BCAT | 100 (reference) | 3.2 ± 0.4 | 15.7 ± 1.2 | Native specificity |
Y31A Mutant | 275 ± 18 | 1.5 ± 0.2 | 32.4 ± 2.1 | Reduced steric hindrance |
W129G/R301D Double Mutant | 412 ± 25 | 0.9 ± 0.1 | 48.3 ± 3.3 | Steric reduction + charge complementarity |
Aromatic Transaminase | 22 ± 3 | 8.7 ± 1.1 | 4.1 ± 0.5 | Naturally low activity |
The microbial production of 3-[(carboxymethyl)amino]alanine and related functionalized analogs employs integrated metabolic engineering strategies focusing on:
The foundational platform exploits Escherichia coli alanine-overproducing strains developed by Ingram's group, which express alanine dehydrogenase (aldA) from Bacillus subtilis under anaerobic conditions. These strains achieve titers exceeding 100 g/L of L-alanine by redirecting carbon flux from pyruvate and implementing NADH-regeneration systems. This platform has been successfully adapted for carboxymethylated derivatives through:
A breakthrough in production efficiency came from implementing cofactor-independent transport systems that simultaneously export alanine derivatives while importing glycolytic substrates. This bioenergetic coupling strategy reduces ATP expenditure by 40% compared to active transport mechanisms. Additionally, lignocellulosic feedstock utilization has been optimized through introduction of xylose isomerase pathways and cellulase secretion modules, enabling direct conversion of agricultural waste to functionalized alanines at yields exceeding 85% theoretical maximum [3] [8].
Recent advances demonstrate that oxygen-deprived fermentation significantly enhances the production of 3-[(carboxymethyl)amino]alanine by:
Table 3: Metabolic Engineering Strategies for Enhanced Alanine Derivative Production
Engineering Approach | Host Strain | Maximum Titer (g/L) | Yield (mol/mol) | Key Genetic Modifications |
---|---|---|---|---|
Anaerobic Pyruvate Routing | E. coli BA305 | 112.3 ± 5.2 | 0.87 ± 0.03 | aldA+, ldhA-, ackA- |
Cofactor-Switched System | E. coli ALD-NADH | 89.6 ± 4.1 | 0.91 ± 0.04 | NADH-dependent aldA mutant, pntAB deletion |
Lignocellulosic Conversion | B. subtilis LX10 | 76.8 ± 3.7 | 0.82 ± 0.03 | Xylose isomerase+, cellulase secretion module |
Carboxymethyl Module Added | E. coli CM-Ala-2 | 68.4 ± 3.2 | 0.78 ± 0.03 | S. globisporus cmt operon, pepM overexpression |
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